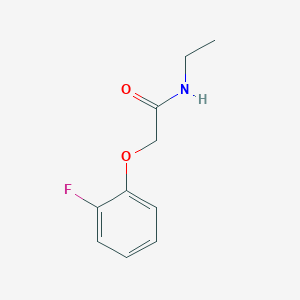

N-ethyl-2-(2-fluorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-ethyl-2-(2-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-2-12-10(13)7-14-9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSBVWHBTAVSOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)COC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201288803 | |

| Record name | N-Ethyl-2-(2-fluorophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2924-98-3 | |

| Record name | N-Ethyl-2-(2-fluorophenoxy)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2924-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-2-(2-fluorophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-(2-fluorophenoxy)acetamide typically involves the reaction of 2-fluorophenol with ethyl chloroacetate to form ethyl 2-(2-fluorophenoxy)acetate. This intermediate is then reacted with ethylamine to yield N-ethyl-2-(2-fluorophenoxy)acetamide. The reaction conditions generally include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of N-ethyl-2-(2-fluorophenoxy)acetamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: N-ethyl-2-(2-fluorophenoxy)acetamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.

Biology and Medicine: In the field of medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials. Its applications extend to the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-ethyl-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on the Phenoxy Ring

Fluorine’s unique properties (high electronegativity, small atomic radius) distinguish it from other substituents. Key comparisons include:

Key Findings :

- Fluorinated derivatives exhibit superior synthetic efficiency compared to chloro, bromo, or iodo analogues due to fluorine’s balance of electronic and steric effects .

- Methoxy or formyl groups on the phenoxy ring (e.g., in ) alter electronic properties, enabling diverse downstream applications but requiring additional synthetic steps.

Functional Group Variations on the Acetamide Moiety

The nitrogen substituent and adjacent functional groups significantly influence physicochemical and biological properties:

Table 2: Acetamide Functional Group Comparisons

Key Findings :

Pharmacological and Physicochemical Profiles

Key Findings :

- Fluorophenoxy acetamides exhibit consistent polar surface areas (~32 Ų), suggesting comparable blood-brain barrier penetration .

- Thioamide derivatives () display higher logP and PSA values, making them suitable for metal-binding applications but less ideal for CNS targeting.

Q & A

Q. What are the common synthetic routes for N-ethyl-2-(2-fluorophenoxy)acetamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves coupling reactions between ethylamine derivatives and fluorophenoxy precursors. A key step is the nucleophilic substitution or amidation under controlled pH and temperature. For example, intermediates like 2-(2-fluorophenoxy)acetic acid are activated using coupling agents (e.g., EDCI or DCC) before reacting with ethylamine derivatives . Optimization focuses on solvent selection (e.g., dichloromethane or toluene), catalyst efficiency, and purification via column chromatography to achieve >90% purity.

Q. What analytical techniques are critical for characterizing N-ethyl-2-(2-fluorophenoxy)acetamide?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the ethyl and fluorophenoxy substituents. High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₁H₁₂FNO₃: theoretical 225.08 g/mol). Fourier-transform infrared spectroscopy (FTIR) identifies key functional groups (e.g., C=O at ~1680 cm⁻¹, C-F at ~1200 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%) .

Q. How does the fluorine atom in the 2-fluorophenoxy group influence the compound’s reactivity?

- Methodological Answer : The fluorine atom enhances electron-withdrawing effects, stabilizing the phenoxy group and directing electrophilic substitution. This increases resistance to hydrolysis under acidic/basic conditions compared to non-fluorinated analogs. Fluorine’s electronegativity also improves lipophilicity (logP ~2.1), enhancing membrane permeability in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for N-ethyl-2-(2-fluorophenoxy)acetamide?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity, concentration ranges). To address this:

- Perform dose-response curves (0.1–100 µM) across multiple cell lines (e.g., HEK293, HeLa).

- Validate target interactions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Compare results with structurally similar controls (e.g., N-methyl analogs) to isolate structure-activity relationships .

Q. What strategies mitigate degradation of N-ethyl-2-(2-fluorophenoxy)acetamide during long-term storage?

- Methodological Answer : Degradation is primarily due to hydrolysis of the acetamide bond. Mitigation strategies include:

- Storing at −20°C in anhydrous dimethyl sulfoxide (DMSO) under nitrogen.

- Adding stabilizers (e.g., 0.1% w/v ascorbic acid) to prevent oxidation.

- Conducting accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .

Q. How can computational modeling guide the design of derivatives with improved target specificity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 (COX-2) or serotonin receptors. Quantum mechanical calculations (DFT at B3LYP/6-31G*) optimize substituent effects on electron density. Machine learning models (e.g., Random Forest) trained on bioactivity datasets prioritize synthetic candidates with predicted IC₅₀ < 10 nM .

Q. What experimental designs validate the compound’s mechanism of action in neurodegenerative models?

- Methodological Answer : Use transgenic Caenorhabditis elegans expressing human tau protein:

- Treat with 10–50 µM N-ethyl-2-(2-fluorophenoxy)acetamide for 72 hours.

- Quantify tau aggregation via thioflavin-S staining and motility assays.

- Confirm pathway modulation using RNA-seq to identify downregulated kinases (e.g., GSK-3β) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.